Dotriacontanedioyl dichloride

Description

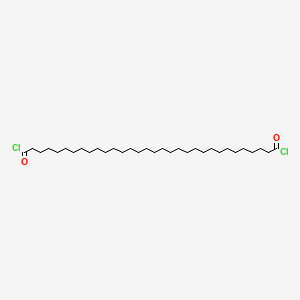

Dotriacontanedioyl dichloride (CAS No. 113960-53-5) is a long-chain diacyl chloride with the molecular formula C₃₂H₆₀O₂Cl₂ and a molecular weight of 547.724 g/mol . This compound features two reactive chlorine atoms at the termini of a 32-carbon aliphatic chain, making it a high-molecular-weight derivative of dicarboxylic acid.

Properties

IUPAC Name |

dotriacontanedioyl dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H60Cl2O2/c33-31(35)29-27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32(34)36/h1-30H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMAMPTAEXHLESK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCCCCCCCC(=O)Cl)CCCCCCCCCCCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H60Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554363 | |

| Record name | Dotriacontanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113960-53-5 | |

| Record name | Dotriacontanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dotriacontanedioyl dichloride can be synthesized through the chlorination of dotriacontanedioic acid. The reaction typically involves the use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride groups.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The dotriacontanedioic acid is dissolved in an inert solvent such as dichloromethane, and the chlorinating agent is added dropwise. The reaction mixture is then heated to reflux until the evolution of hydrogen chloride gas ceases, indicating the completion of the reaction. The product is purified by distillation or recrystallization.

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as alcohols, amines, or water, forming esters, amides, or carboxylic acids, respectively.

Polymerization Reactions: It can react with diols or diamines to form polyesters or polyamides, respectively. These reactions are typically carried out under high temperatures and in the presence of catalysts.

Common Reagents and Conditions:

Alcohols and Amines: These nucleophiles react with this compound in the presence of a base such as pyridine to neutralize the hydrogen chloride formed during the reaction.

Diols and Diamines: These compounds react with this compound under high temperatures to form long-chain polymers.

Major Products:

Esters and Amides: Formed from the reaction with alcohols and amines.

Polyesters and Polyamides: Formed from the reaction with diols and diamines.

Scientific Research Applications

Dotriacontanedioyl dichloride is used in various scientific research applications, including:

Polymer Chemistry: It is used as a monomer in the synthesis of long-chain polyesters and polyamides, which have applications in the production of high-performance materials.

Surface Coatings: The compound is used in the preparation of surface coatings that provide hydrophobic properties to materials.

Biomedical Research: It is used in the synthesis of biodegradable polymers for drug delivery systems and tissue engineering.

Mechanism of Action

The reactivity of dotriacontanedioyl dichloride is primarily due to the presence of the acyl chloride functional groups. These groups are highly reactive towards nucleophiles, leading to the formation of various derivatives. The mechanism involves the nucleophilic attack on the carbonyl carbon, followed by the elimination of a chloride ion.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Dichlorides

Aliphatic Diacyl Dichlorides

Dodecanedioyl Dichloride (C₁₂H₂₀Cl₂O₂)

- CAS No.: 4834-98-4

- Molecular Weight : 259.19 g/mol

- Structure : A 12-carbon aliphatic chain with terminal Cl groups.

- Applications : Used in nylon production, surfactants, and specialty polymers.

| Parameter | Dotriacontanedioyl Dichloride | Dodecanedioyl Dichloride |

|---|---|---|

| Chain Length | 32 carbons | 12 carbons |

| Molecular Weight | 547.72 g/mol | 259.19 g/mol |

| Physical State (RT) | Likely solid | Liquid or low-m.p. solid |

| Reactivity | Moderate (long-chain hindrance) | High (shorter chain) |

Small Alkyl Dichlorides

1,2-Dichloroethane (C₂H₄Cl₂)

- CAS No.: 107-06-2

- Molecular Weight : 98.96 g/mol

- Structure : A simple ethylene derivative with adjacent Cl atoms.

- Applications : Solvent, intermediate in PVC production, and coolant in industrial pipelines .

- Safety: Highly toxic; linked to carcinogenicity and organ damage .

| Parameter | This compound | 1,2-Dichloroethane |

|---|---|---|

| Volatility | Low | High (vapor pressure) |

| Solubility | Low in water | Slightly water-soluble |

| Industrial Use | Specialty polymers | Solvent, coolant |

Metallocene Dichlorides

Bis(cyclopentadienyl)titanium dichloride (C₁₀H₁₀Cl₂Ti)

- CAS No.: 1270-98-0

- Molecular Weight : 249.96 g/mol

- Structure : Titanium center bonded to two cyclopentadienyl ligands and Cl atoms.

- Applications : Catalyst in organic synthesis (e.g., Suzuki couplings) .

- Safety : Corrosive; requires protective equipment due to metal toxicity .

| Parameter | This compound | Titanocene Dichloride |

|---|---|---|

| Core Structure | Organic aliphatic chain | Organometallic complex |

| Reactivity Profile | Nucleophilic acyl substitution | Redox catalysis |

| Thermal Stability | High | Moderate (decomposes) |

Future Research Directions

- Application Development: Explore this compound in high-performance polymers or lipid-based nanomaterials.

- Toxicity Studies : Conduct ecotoxicological assessments for long-chain diacyl chlorides.

- Catalytic Optimization : Investigate metallocene dichlorides for green chemistry applications .

Biological Activity

Dotriacontanedioyl dichloride, a compound with the chemical formula C32H62Cl2O2, is a dicarboxylic acid derivative notable for its potential applications in biochemistry and pharmaceuticals. This article examines its biological activity, focusing on its role in drug conjugation and other biochemical applications.

- Molecular Formula : C32H62Cl2O2

- Molecular Weight : 579.8 g/mol

- Density : 1.0 g/cm³

- Boiling Point : Approximately 504 °C

- Melting Point : 127 °C

- Solubility : Slightly soluble in water

Biological Activity

This compound is primarily recognized for its role as a linker in the synthesis of antibody-drug conjugates (ADCs). ADCs are innovative therapeutic agents that combine the specificity of monoclonal antibodies with the cytotoxicity of drugs, enabling targeted delivery to cancer cells while minimizing damage to healthy tissues.

- Linker Functionality : The compound serves as a non-cleavable linker, which means it remains intact during circulation and only releases the cytotoxic agent upon internalization by target cells.

- Targeting Mechanism : Upon binding to the target antigen on cancer cells, ADCs facilitate internalization through receptor-mediated endocytosis, leading to subsequent release of the cytotoxic agent within the cell.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

Study 1: ADC Development

A study published in Nature Reviews Drug Discovery examined the use of this compound in developing ADCs targeting specific tumor markers. The results indicated that ADCs using this linker showed enhanced therapeutic efficacy compared to traditional chemotherapeutics due to their targeted action and reduced systemic toxicity .

Study 2: PROTAC Applications

Research published in Cell Chemical Biology explored the application of this compound in PROTAC (Proteolysis Targeting Chimeras) technology. The study demonstrated that this compound could effectively link ligands for E3 ubiquitin ligases with target proteins, promoting selective degradation of oncogenic proteins .

Comparative Analysis of Linkers

| Linker Type | Cleavable | Non-Cleavable | Application Area |

|---|---|---|---|

| This compound | No | Yes | Antibody-drug conjugates |

| Maleimidocaproyl linker | Yes | No | Traditional ADCs |

| PEG-based linkers | Yes | No | Various therapeutic applications |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity dotriacontanedioyl dichloride, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves reacting dotriacontanedioic acid with thionyl chloride (SOCl₂) or oxalyl chloride. To optimize yield and purity, control reaction temperature (40–60°C) and stoichiometric excess of chlorinating agent. Post-synthesis, use fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the product. Monitor reaction progress via FT-IR for the disappearance of -OH stretches (3200–3600 cm⁻¹) and emergence of acyl chloride peaks (~1800 cm⁻¹) . Purity assessment requires gas chromatography (GC) or HPLC with UV detection at 210 nm to quantify residual acid or byproducts .

Q. How should researchers characterize the structural integrity of this compound to confirm its identity and purity?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : ¹H NMR (CDCl₃) should show absence of carboxylic acid protons and characteristic shifts for α-protons near acyl chloride groups (~2.8–3.2 ppm). ¹³C NMR should confirm carbonyl carbons at ~170–175 ppm.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (m/z ~600–610 for [M+H]⁺).

- Elemental Analysis : Confirm C, H, and Cl content within ±0.3% of theoretical values .

Q. What safety protocols are critical when handling this compound due to its reactivity and potential toxicity?

- Methodological Answer : Use inert atmosphere (N₂/Ar) gloveboxes for storage and handling to prevent hydrolysis. Employ corrosion-resistant equipment (e.g., glass-lined reactors). Acute toxicity assessments should follow OECD Guidelines 423/425, including LD₅₀ determination in rodent models. For workplace safety, implement fume hoods, PPE (acid-resistant gloves, goggles), and emergency neutralization protocols (e.g., sodium bicarbonate solutions) .

Advanced Research Questions

Q. How can kinetic and mechanistic studies elucidate the reactivity of this compound in polycondensation reactions for high-molecular-weight polymer synthesis?

- Methodological Answer : Conduct time-resolved in-situ FT-IR or Raman spectroscopy to monitor acyl chloride consumption during polymerization. Use Arrhenius plots to determine activation energy (Eₐ) under varying temperatures (25–80°C) and catalyst systems (e.g., DMAP). Analyze molecular weight distribution via GPC with multi-angle light scattering (MALS) to correlate reaction time with Đ (dispersity) values. Compare experimental data with Carothers’ equation to validate step-growth polymerization mechanisms .

Q. What strategies resolve contradictions in reported thermal stability data for this compound under anhydrous vs. humid conditions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) at controlled humidity levels (0–80% RH) to quantify decomposition onset temperatures. Pair with DSC to identify exothermic/endothermic events (e.g., hydrolysis or cyclization). Replicate conflicting studies using identical purity grades (≥99%) and validate via accelerated aging tests (40°C/75% RH for 28 days). Statistical analysis (ANOVA) can isolate variables like trace moisture or catalytic impurities .

Q. How can computational modeling (DFT, MD) predict the solvation behavior and reactivity of this compound in non-polar solvents?

- Methodological Answer : Use Gaussian or ORCA for DFT calculations to map electrostatic potential surfaces (EPS) and identify nucleophilic attack sites. Molecular dynamics (MD) simulations (e.g., GROMACS) with OPLS-AA force fields can model solvent interactions in toluene or hexane. Validate predictions experimentally via dielectric constant measurements and kinetic studies comparing solvent polarity effects on reaction rates .

Key Research Challenges and Trends

- Data Gaps : Limited public datasets on long-term ecotoxicology (e.g., bioaccumulation in aquatic systems). Prioritize OECD 305/307 studies .

- Emerging Methods : Cryo-EM for visualizing nanoscale polymer morphologies derived from this monomer .

- Interdisciplinary Collaboration : Integrate synthetic chemistry with computational toxicology to predict metabolite pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.